(5-Tert-butyl-2-methylphenyl)acetic acid

Polymer chemistry Steric effects Substituted polyacetylenes

(5-Tert-butyl-2-methylphenyl)acetic acid (CAS 383133-84-4) is a disubstituted arylacetic acid derivative bearing a bulky tert-butyl group at the meta (5-) position and a methyl group at the ortho (2-) position relative to the acetic acid side chain. Its molecular formula is C₁₃H₁₈O₂ and its molecular weight is 206.28 g/mol.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 383133-84-4
Cat. No. B1334474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Tert-butyl-2-methylphenyl)acetic acid
CAS383133-84-4
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)(C)C)CC(=O)O
InChIInChI=1S/C13H18O2/c1-9-5-6-11(13(2,3)4)7-10(9)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
InChIKeyPGUUWYUZTJPKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Tert-butyl-2-methylphenyl)acetic acid (CAS 383133-84-4): A Sterically Defined Phenylacetic Acid Building Block for Precision Synthesis


(5-Tert-butyl-2-methylphenyl)acetic acid (CAS 383133-84-4) is a disubstituted arylacetic acid derivative bearing a bulky tert-butyl group at the meta (5-) position and a methyl group at the ortho (2-) position relative to the acetic acid side chain. Its molecular formula is C₁₃H₁₈O₂ and its molecular weight is 206.28 g/mol [1]. Unlike simpler phenylacetic acids, the unique juxtaposition of these two substituents generates a defined steric and electronic environment that cannot be replicated by mono-substituted or differently substituted analogs. This compound is primarily employed as a research chemical and synthetic building block, typically supplied at 95% minimum purity .

Why Generic Phenylacetic Acid Analogs Cannot Replace (5-Tert-butyl-2-methylphenyl)acetic acid in Sterics-Driven Applications


Substituting (5-tert-butyl-2-methylphenyl)acetic acid with generic phenylacetic acid, (2-methylphenyl)acetic acid, or (4-tert-butylphenyl)acetic acid introduces critical changes in steric bulk, lipophilicity, and spatial orientation of substituents. The ortho-methyl group restricts rotational freedom of the acetic acid side chain, while the meta-tert-butyl group provides a steric shield orthogonal to the carboxylate-bearing carbon. Mono-substituted analogs lack this synergistic steric pairing, which has been shown in a direct polymerization study to be the decisive factor in achieving high-molecular-weight, film-forming polymer products versus low-molecular-weight, thermally unstable oligomers [1]. For synthetic chemists seeking reproducible reactivity profiles or materials scientists requiring specific steric parameters, generic substitution introduces uncontrolled variables that can lead to failed reactions or inferior material properties.

Quantitative Differentiation Evidence for (5-Tert-butyl-2-methylphenyl)acetic acid Versus Closest Analogs


Synergistic Steric Effect of Ortho-Methyl and Meta-Tert-Butyl Substituents Enables High-Molecular-Weight Polymer Formation Unattainable with Mono-Substituted Analogs

The unique steric contribution of the 5-tert-butyl-2-methylphenyl substitution pattern has been directly demonstrated in a controlled polymerization study. (2-Methyl-5-tert-butylphenyl)acetylene—the acetylene analog sharing the identical aromatic substitution pattern as the target compound—polymerized to yield a high-molecular-weight polymer (Mw ~8×10⁵) that was soluble in organic solvents and capable of forming freestanding films. In direct contrast, poly(phenylacetylene) and poly[(o-methylphenyl)acetylene]—lacking the meta-tert-butyl group—produced lower molecular weight materials that were not film-forming and were thermally less stable. The authors explicitly attributed this performance gap to 'the synergistic steric effect of the o-methyl and m-tert-butyl groups' [1].

Polymer chemistry Steric effects Substituted polyacetylenes

Computed LogP of 3.4 Positions (5-Tert-butyl-2-methylphenyl)acetic acid in an Optimal Lipophilicity Window Distinct from Mono-Substituted Analogs

The computed partition coefficient (XLogP3-AA) for (5-tert-butyl-2-methylphenyl)acetic acid is 3.4, as reported in PubChem [1]. This value falls between the LogP of (2-methylphenyl)acetic acid (LogP ~1.62–1.97, measured/calculated) [2] and (4-tert-butylphenyl)acetic acid (LogP ~3.19, calculated) . The combination of both substituents achieves a LogP increment of approximately 1.8–2.0 units over the unsubstituted phenylacetic acid (LogP ~1.41) and roughly 1.4–1.8 units over the ortho-methyl-only analog, while remaining only modestly higher than the para-tert-butyl-only analog (difference ~0.2 LogP units).

Physicochemical profiling Lipophilicity Drug design

Molecular Weight and Rotatable Bond Differences Between (5-Tert-butyl-2-methylphenyl)acetic acid and Closest Analogs

(5-Tert-butyl-2-methylphenyl)acetic acid has a molecular weight of 206.28 g/mol and 3 rotatable bonds, as computed by PubChem [1]. In comparison, (2-methylphenyl)acetic acid (CAS 644-36-0) has a molecular weight of 150.18 g/mol and 2 rotatable bonds [2], while (4-tert-butylphenyl)acetic acid (CAS 32857-63-9) has a molecular weight of 192.25 g/mol . The target compound is therefore 56.1 g/mol heavier than the ortho-methyl-only analog and 14.0 g/mol heavier than the para-tert-butyl-only analog. The extra rotatable bond in the target compound arises from the acetic acid side chain attached to the ortho-substituted ring, which may influence conformational flexibility.

Molecular descriptors Building block selection SAR exploration

Oxygen Permeability of Polymer Derived from 5-Tert-Butyl-2-Methylphenyl Scaffold Is Twice That of Natural Rubber

The polymer derived from (2-methyl-5-tert-butylphenyl)acetylene exhibited an oxygen permeability coefficient of 43 barrers, which is twice that of natural rubber [1]. This high gas permeability is a direct consequence of the steric bulk of the ortho-methyl and meta-tert-butyl substituents, which prevents close chain packing and creates free volume within the polymer matrix. Neither poly(phenylacetylene) nor poly[(o-methylphenyl)acetylene] achieves comparable gas permeability properties due to their different chain-packing geometries. Although this data pertains to the acetylene-derived polymer rather than the acetic acid itself, it provides class-level evidence that the 5-tert-butyl-2-methylphenyl substitution pattern imparts distinct material properties that propagate into derivatives bearing this scaffold.

Membrane materials Gas permeability Polyacetylene films

Commercial Availability at 95% Purity with Full Quality Assurance Documentation from AKSci

(5-Tert-butyl-2-methylphenyl)acetic acid is commercially available from AKSci (Cat. No. 0691CM) at a specified minimum purity of 95%, with Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . The product is stocked and shipped from California, USA, with full quality assurance backing each batch. Long-term storage is recommended in a cool, dry place. This level of documented quality control is essential for reproducible research, as lower-purity or undocumented sourcing of substituted phenylacetic acids can introduce impurities (e.g., regioisomeric byproducts from Friedel-Crafts alkylation) that interfere with subsequent synthetic steps or biological assays.

Chemical procurement Quality assurance Research supply chain

Thermal Stability of Polymer Derived from 5-Tert-Butyl-2-Methylphenyl Scaffold Exceeds 250 °C in Air

The onset temperature of weight loss for poly(2-methyl-5-tert-butylphenylacetylene) in air was 260 °C [1]. This thermal stability is notably higher than that of poly(phenylacetylene) and poly[(o-methylphenyl)acetylene], which the authors described as 'thermally less stable.' The enhanced thermal stability is attributed to the combined steric protection provided by the ortho-methyl and meta-tert-butyl groups, which hinder oxidative degradation pathways. While this data comes from the acetylene-derived polymer, it provides class-level evidence that the 5-tert-butyl-2-methylphenyl substitution pattern confers thermal robustness to materials incorporating this scaffold, a property that is directly relevant when the acetic acid derivative is used as a precursor to thermally stable polymers or coatings.

Thermal stability Polymer degradation Materials science

Optimal Research and Industrial Application Scenarios for (5-Tert-butyl-2-methylphenyl)acetic acid Based on Verified Differentiation Evidence


Precursor for Sterically Engineered Substituted Polyacetylenes with High Gas Permeability

Based on the demonstrated synergistic steric effect of the 5-tert-butyl-2-methylphenyl substitution pattern [1], this compound can be converted to its acetylene derivative for polymerization into high-molecular-weight (Mw ~8×10⁵), film-forming polymers with oxygen permeability twice that of natural rubber (43 barrers) and thermal stability up to 260 °C. Such polymers are candidate materials for gas separation membranes, oxygen-enrichment films, and barrier coatings where high permeability and processability are required. Mono-substituted phenylacetic acid analogs cannot achieve these combined properties because they lack the synergistic ortho-methyl/meta-tert-butyl steric pairing.

Sterics-Defined Building Block in Medicinal Chemistry SAR Campaigns Targeting Lipophilic Binding Pockets

With a computed LogP of 3.4 [2], (5-tert-butyl-2-methylphenyl)acetic acid occupies a lipophilicity range associated with favorable membrane permeability while avoiding excessive hydrophobicity. Its molecular weight (206.28 g/mol) and defined steric profile make it suitable for fragment-based drug discovery programs exploring SAR around arylacetic acid scaffolds. The specific substitution pattern provides steric shielding of the acetic acid moiety that is distinct from both (2-methylphenyl)acetic acid (LogP ~1.6, lighter) and (4-tert-butylphenyl)acetic acid (LogP ~3.2, different substitution geometry), enabling exploration of chemical space inaccessible to these mono-substituted building blocks.

Validated Starting Material for Boronic Acid and Organometallic Intermediate Synthesis

The (5-tert-butyl-2-methylphenyl)boronic acid derivative (CAS 2377606-81-8) is a known compound [3], confirming that the parent acetic acid can serve as a precursor to boronic acids used in Suzuki-Miyaura cross-coupling reactions. The ortho-methyl group influences the steric environment around the C–B bond, potentially modulating coupling efficiency and selectivity compared to less hindered boronic acids derived from simpler phenylacetic acid analogs. The 95% minimum purity of the commercially available starting material ensures reproducible conversion to the boronic acid intermediate.

Thermally Stable Polymer Precursor for High-Temperature Coating and Composite Applications

The polymer derived from the (2-methyl-5-tert-butylphenyl)acetylene scaffold exhibits an onset of thermal decomposition at 260 °C in air [1], significantly exceeding the thermal stability of polymers from mono-substituted analogs. This makes (5-tert-butyl-2-methylphenyl)acetic acid a strategic precursor for synthesizing thermally robust polymers, coatings, and composite matrices intended for applications requiring sustained performance at elevated temperatures in oxidizing environments. Researchers developing high-temperature stable materials should prioritize this compound over its less substituted analogs.

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